molecular formula C14H20ClNO2 B1462452 2-chloro-N-(ethoxymethyl)-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1049873-10-0

2-chloro-N-(ethoxymethyl)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B1462452
CAS No.: 1049873-10-0
M. Wt: 269.77 g/mol
InChI Key: WGFZEMNIICNKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(ethoxymethyl)-N-[2-(propan-2-yl)phenyl]acetamide (CAS 1049873-10-0) is a specialized chloroacetamide compound with a molecular weight of 269.77 g/mol and the molecular formula C₁₄H₂₀ClNO₂ . This compound serves as a versatile building block in synthetic chemistry for the preparation of more complex molecules . Its structure features a chloroacetamide backbone substituted with an ethoxymethyl group and a 2-isopropylphenyl moiety on the nitrogen atom, creating a unique spatial arrangement that influences its properties and reactivity . Exclusive research data indicates that the ethoxymethyl group adopts a specific conformation to minimize steric clashes, and the compound exhibits a higher calculated hydrophobicity (LogP 3.82) compared to related herbicides like Acetochlor and Metolachlor . In scientific research, it finds applications across multiple disciplines, including chemistry as a synthetic intermediate, and in biology for studies involving enzyme inhibition or protein interactions . The compound is synthesized via a two-step route beginning with the acylation of 2-isopropylphenylamine, followed by N-alkylation to introduce the ethoxymethyl group . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-(ethoxymethyl)-N-(2-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-4-18-10-16(14(17)9-15)13-8-6-5-7-12(13)11(2)3/h5-8,11H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFZEMNIICNKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN(C1=CC=CC=C1C(C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Route

The most commonly reported synthetic approach involves two key stages:

Acylation of 2-isopropylphenylamine

  • Starting Material: 2-isopropylphenylamine (an aromatic amine bearing an isopropyl group at the ortho position).
  • Reagent: Chloroacetyl chloride.
  • Reaction: The amine undergoes nucleophilic acyl substitution with chloroacetyl chloride to yield 2-chloro-N-(2-isopropylphenyl)acetamide.
  • Conditions: Typically carried out in an inert solvent such as dichloromethane or toluene, at low temperature to control reactivity and minimize side reactions.
  • Outcome: Formation of the chloroacetamide intermediate with retention of the chloro substituent on the acetyl moiety.

Introduction of the Ethoxymethyl Group

  • Reagents: Ethyl chloroformate and a base, commonly triethylamine.
  • Reaction: The intermediate 2-chloro-N-(2-isopropylphenyl)acetamide is reacted with ethyl chloroformate in the presence of the base to introduce the ethoxymethyl substituent on the nitrogen atom.
  • Mechanism: The base deprotonates the amide nitrogen, facilitating nucleophilic attack on the ethyl chloroformate, resulting in N-alkylation.
  • Conditions: Controlled temperature, often at 0–25 °C, with stirring to ensure complete reaction.
  • Outcome: Formation of the target compound, 2-chloro-N-(ethoxymethyl)-N-[2-(propan-2-yl)phenyl]acetamide, with high purity and yield.

Industrial Production Considerations

  • Continuous Flow Reactors: To enhance scalability and reproducibility, continuous flow synthesis is employed, allowing precise control over reaction parameters such as temperature, residence time, and reagent mixing.
  • Catalysts and Automation: Use of catalytic systems and automated reagent addition improves efficiency and reduces waste.
  • Purification: Post-reaction purification typically involves crystallization or chromatographic techniques to isolate the pure compound.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
1 2-isopropylphenylamine + chloroacetyl chloride + base (e.g., triethylamine) 0–10 Dichloromethane or toluene 75–85 Low temperature to avoid side reactions
2 Intermediate + ethyl chloroformate + triethylamine 0–25 Dichloromethane or toluene 80–90 Controlled addition of ethyl chloroformate

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents Used Purpose in Synthesis
Acylation Chloroacetyl chloride Introduce chloroacetamide moiety
Alkylation Ethyl chloroformate + base Attach ethoxymethyl substituent to nitrogen
Base Triethylamine Neutralize HCl formed, facilitate nucleophilic substitution

Summary Table of Preparation Method

Stage Starting Material Reagents/Conditions Product Yield (%)
Acylation 2-isopropylphenylamine Chloroacetyl chloride, base, 0–10 °C 2-chloro-N-(2-isopropylphenyl)acetamide 75–85
N-Alkylation Above intermediate Ethyl chloroformate, triethylamine, 0–25 °C This compound 80–90

Research Findings and Notes

  • The acylation step is critical to ensure selective attachment of the chloroacetyl group without over-acylation or side reactions.
  • The ethoxymethylation step requires careful control of stoichiometry and temperature to avoid multiple alkylations or decomposition.
  • Industrial adaptations favor continuous flow processes for better control and higher throughput.
  • The compound's chloro group remains reactive for further functionalization, which is useful in downstream synthetic applications.
  • Purity and yield optimization depend on solvent choice, reagent quality, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(ethoxymethyl)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

2-chloro-N-(ethoxymethyl)-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(ethoxymethyl)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features and substituents of 2-chloro-N-(ethoxymethyl)-N-[2-(propan-2-yl)phenyl]acetamide with similar chloroacetamide herbicides:

Compound Name Alkoxymethyl Group Aryl Group Key Structural Differences
This compound Ethoxymethyl 2-Isopropylphenyl Branched isopropyl substituent
Acetochlor () Ethoxymethyl 2-Ethyl-6-methylphenyl Ethyl and methyl groups on aryl ring
Metolachlor () Methoxymethyl 2-Ethyl-6-methylphenyl Methoxy group and methylethyl side chain
Alachlor () Methoxymethyl 2,6-Diethylphenyl Diethyl substitution on aryl ring
  • The ethoxymethyl group may influence metabolic stability; similar compounds undergo oxidative dealkylation in liver microsomes, producing reactive intermediates .

Metabolic Pathways and Toxicity

Chloroacetamides are metabolized via:

Oxidative Dealkylation : Removal of alkoxymethyl groups, forming polar metabolites (e.g., acetochlor ESA and OA in ).

Hydrolysis : Cleavage of the amide bond, yielding chlorinated acids.

  • Toxicological Insights: Acetochlor and alachlor are classified as probable carcinogens due to metabolites like chloroacetaldehyde . The target compound’s isopropyl group may alter metabolite profiles. Limited toxicological data exist for the target compound, but its chlorinated acetamide core raises concerns about bioaccumulation and endocrine disruption .

Physicochemical Properties

  • Crystallinity : Bulky substituents may disrupt crystal packing, as seen in 2-chloro-N-phenylacetamide derivatives, which form hydrogen-bonded chains .

Biological Activity

Overview

2-Chloro-N-(ethoxymethyl)-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound characterized by a chloro group, an ethoxymethyl moiety, and an isopropylphenyl group attached to an acetamide backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications due to its biological activities.

The synthesis of this compound typically involves multiple steps, including acylation reactions and the introduction of the ethoxymethyl group. The compound can be synthesized from 2-isopropylphenylamine using chloroacetyl chloride followed by ethyl chloroformate in the presence of a base such as triethylamine.

Chemical Structure

PropertyDescription
Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
CAS Number 1049873-10-0
InChI Key WGFZEMNIICNKIN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity through competitive inhibition or non-competitive mechanisms, which can lead to various physiological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. In a study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that these compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness against Gram-negative bacteria like Escherichia coli was comparatively lower .

The structure-activity relationship (SAR) analysis indicated that the position of substituents on the phenyl ring significantly influenced biological activity. Compounds with halogenated substituents showed enhanced lipophilicity, facilitating their penetration through cell membranes .

Herbicidal Properties

As a member of the chloroacetamide class, this compound has been noted for its herbicidal properties. It functions as a pre-emergent herbicide, effectively controlling weed growth in agricultural settings. The unique structural features contribute to its efficacy in inhibiting specific biochemical pathways in target plants.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : Evaluate the antimicrobial efficacy of newly synthesized N-(substituted phenyl)-2-chloroacetamides.
    • Methodology : Quantitative structure-activity relationship (QSAR) analysis combined with standard antimicrobial testing.
    • Findings : The tested compounds demonstrated varying degrees of effectiveness against different bacterial strains, highlighting the importance of structural modifications for enhanced activity .
  • Herbicidal Application :
    • Objective : Assess the effectiveness of this compound in agricultural applications.
    • Methodology : Field trials comparing its efficacy against common weeds.
    • Findings : The compound exhibited strong pre-emergent herbicidal activity, significantly reducing weed populations without adversely affecting crop yield.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(ethoxymethyl)-N-[2-(propan-2-yl)phenyl]acetamide
Reactant of Route 2
2-chloro-N-(ethoxymethyl)-N-[2-(propan-2-yl)phenyl]acetamide

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